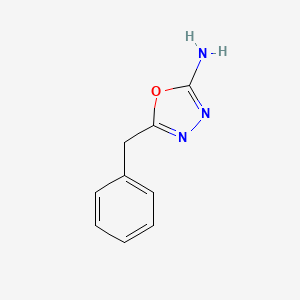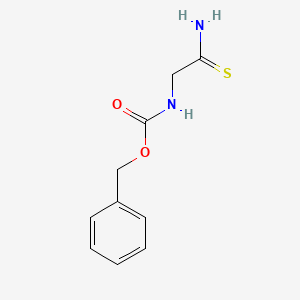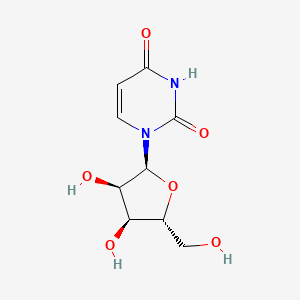
1-(a-D-ribofuranosyl)uracil
Vue d'ensemble
Description
C'est une poudre cristalline blanche soluble dans l'eau et les solutions acides, mais insoluble dans les solvants organiques . Ce composé joue un rôle crucial dans la structure de l'ARN et de l'ADN, ce qui le rend essentiel à divers processus biologiques, notamment le métabolisme cellulaire, l'apport d'énergie, la transmission des signaux et la division cellulaire .
Applications De Recherche Scientifique
1-(a-D-ribofuranosyl)uracil has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various nucleoside analogs and derivatives.
Biology: It plays a crucial role in the study of RNA and DNA structures and functions.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used as a sweetener in foods and beverages due to its sweet taste.
Mécanisme D'action
Target of Action
1-(a-D-ribofuranosyl)uracil is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad and targets these malignancies specifically .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in the induction of apoptosis, a process of programmed cell death . This leads to the death of the malignant cells, thereby reducing the progression of the malignancies .
Biochemical Pathways
The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, this compound prevents the replication of the malignant cells . The downstream effect of this inhibition is the induction of apoptosis, leading to the death of the malignant cells .
Result of Action
The result of the action of this compound is the reduction in the progression of indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis, which leads to the induction of apoptosis and the death of the malignant cells .
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 1-(α-D-ribofuranosyl)uracile peut être synthétisé par des méthodes chimiques ou biologiques. La synthèse chimique implique généralement une réaction en plusieurs étapes, commençant par la réaction de l'uracile avec le glucose . Une méthode courante est la glycosylation de Vorbrüggen, qui implique l'utilisation de bases nucléiques silylées et de donneurs de glycosyle en présence d'un acide de Lewis . Une autre méthode implique l'utilisation de la procédure au mercure et des réactions de fusion .
Méthodes de production industrielle
La production industrielle de 1-(α-D-ribofuranosyl)uracile utilise souvent des micro-organismes modifiés pour catalyser les réactions par le biais de voies métaboliques. Cette méthode de biosynthèse est avantageuse car elle est plus respectueuse de l'environnement et peut être mise à l'échelle pour une production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(α-D-ribofuranosyl)uracile subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants
Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactions d'halogénation peuvent être réalisées à l'aide de réactifs comme le brome ou le chlore.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du 1-(α-D-ribofuranosyl)uracile peut produire des dérivés d'uracile avec des groupes fonctionnels supplémentaires contenant de l'oxygène .
4. Applications de la recherche scientifique
Le 1-(α-D-ribofuranosyl)uracile a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de divers analogues de nucléosides et dérivés.
Biologie : Il joue un rôle crucial dans l'étude des structures et fonctions de l'ARN et de l'ADN.
Médecine : Il est utilisé dans le développement de médicaments antiviraux et anticancéreux.
Industrie : Il est utilisé comme édulcorant dans les aliments et les boissons en raison de son goût sucré.
5. Mécanisme d'action
Le mécanisme d'action du 1-(α-D-ribofuranosyl)uracile implique son incorporation dans l'ARN et l'ADN, où il participe à divers processus cellulaires. Il agit comme un substrat pour les enzymes impliquées dans le métabolisme des acides nucléiques, influençant ainsi la synthèse et la réparation de l'ARN et de l'ADN . Les cibles moléculaires incluent l'ARN polymérase et l'ADN polymérase, qui sont essentielles à la transcription et à la réplication du matériel génétique .
Comparaison Avec Des Composés Similaires
Le 1-(α-D-ribofuranosyl)uracile peut être comparé à d'autres nucléosides tels que :
1-(β-D-ribofuranosyl)uracile (β-D-uridine) : Contrairement à l'α-D-uridine, la β-D-uridine est plus couramment trouvée dans la nature et est un composant clé de l'ARN.
1-(β-D-ribofuranosyl)-5-éthynylimidazole-4-carboxamide (EICAR) : Ce composé a un large spectre d'activité contre les virus ADN et ARN et est utilisé dans les thérapies antivirales.
Ribavirine (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) : La ribavirine est un analogue de nucléoside antiviral utilisé pour traiter diverses infections virales.
L'unicité du 1-(α-D-ribofuranosyl)uracile réside dans sa rare configuration alpha, qui confère des propriétés biochimiques et une stabilité distinctes par rapport à ses homologues bêta .
Propriétés
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-JBBNEOJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364101 | |
| Record name | AC1LU69J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3258-07-9 | |
| Record name | AC1LU69J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the α-anomer of uridine differ from the naturally occurring β-anomer in terms of its interaction with enzymes?
A1: While the provided research articles do not directly compare the activity of α-uridine with β-uridine, the study by [Wu et al. (2)] investigates the interaction of a closely related molecule, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), with Escherichia coli DNA-dependent RNA polymerase. This study shows that α-fo5UTP acts as a non-competitive inhibitor of RNA polymerase, suggesting that it binds to a site distinct from the substrate binding site. [] This binding leads to reversible inhibition of the enzyme, likely through Schiff base formation between the formyl group of α-fo5UTP and an amino group on the enzyme. [] Although further research is needed to directly compare the behavior of α- and β-anomers, this example highlights how the stereochemistry at the anomeric carbon can significantly impact interactions with enzymes.
Q2: What makes 1-(α-D-ribofuranosyl)uracil a useful compound in the synthesis of other molecules?
A2: The research by [Schinazi et al. (4)] demonstrates the utility of a protected derivative of 1-(α-D-ribofuranosyl)uracil as a precursor for synthesizing carborane-containing nucleosides. [] Specifically, 1,3-di-O-acetyl-5-O-benzoyl-2-O-(o-carboran-1-ylmethyl)-D-ribofuranose, derived from 1-(α-D-ribofuranosyl)uracil, was successfully employed to create a novel carborane-uracil conjugate. [] This highlights the potential of using modified uridine derivatives as building blocks for creating compounds with potential applications in fields like boron neutron capture therapy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


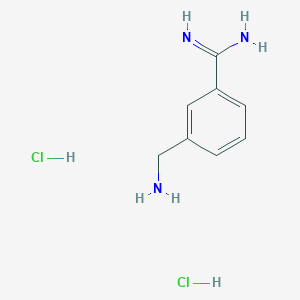

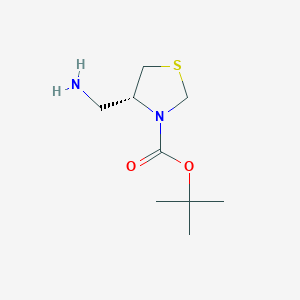
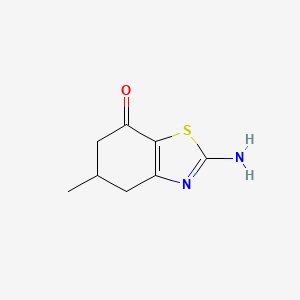
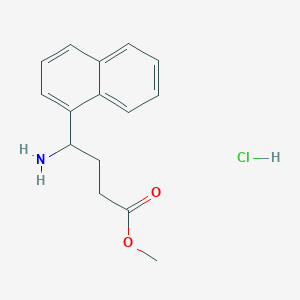
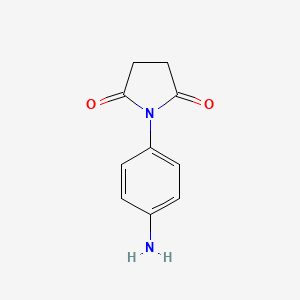
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)

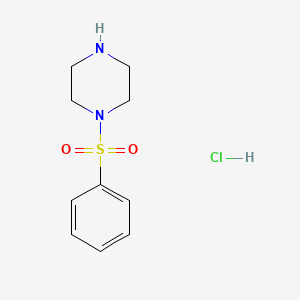
![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)
![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)
